Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate is a chemical compound with the molecular formula C15H10F2N2O5 It is a derivative of benzoic acid and contains both nitro and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-amino-5-nitrobenzoic acid with 2,4-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, appropriate solvents
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water
Major Products Formed
Reduction: 3-[(2,4-difluorophenyl)carbamoyl]-5-aminobenzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoic acid
Scientific Research Applications
Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and carbamoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate
- Methyl 3-[(2,4-dibromophenyl)carbamoyl]-5-nitrobenzoate
- Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate
Uniqueness
Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased stability and altered reactivity compared to its chlorinated or brominated analogs. The fluorine atoms also enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological applications .
Properties
IUPAC Name |
methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O5/c1-24-15(21)9-4-8(5-11(6-9)19(22)23)14(20)18-13-3-2-10(16)7-12(13)17/h2-7H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUMHXCPDBKJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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